molecular formula C12H10BrF3O2S B2786784 1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane CAS No. 2413876-72-7

1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane

Cat. No.: B2786784
CAS No.: 2413876-72-7
M. Wt: 355.17
InChI Key: CYDUSWMJPSGJST-UHFFFAOYSA-N
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Description

1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane is a bicyclic organobromine compound featuring a sulfonyl group linked to a 4-(trifluoromethyl)phenyl substituent. Its unique structure combines the rigid, high-strain bicyclo[1.1.1]pentane (BCP) scaffold with a bromine atom and a sulfonated aromatic group. This compound has gained attention in medicinal chemistry as a bioisostere for para-substituted phenyl rings, particularly in drug design applications. Studies demonstrate that the BCP motif enhances physicochemical properties such as aqueous solubility and passive permeability compared to traditional aromatic systems, while maintaining target binding affinity (e.g., γ-secretase inhibition) . Its molecular weight is 349.19 g/mol (calculated from C₁₂H₁₀BrF₃O₂S), and it is cataloged under CAS numbers such as EN300-709026 .

Properties

IUPAC Name

1-bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3O2S/c13-10-5-11(6-10,7-10)19(17,18)9-3-1-8(2-4-9)12(14,15)16/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDUSWMJPSGJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . This approach allows for the introduction of various substituents at the bridgehead positions. The reaction conditions often involve the use of radical initiators or nucleophilic reagents under controlled temperature and pressure.

Industrial production methods may utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach offers scalability and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Photochemical Halogen Exchange Reactions

The bromine atom undergoes efficient substitution under UV light (365 nm) via radical-mediated pathways. A scalable flow reactor system achieves 62-77% yields for iodide exchange using alkyl iodides without catalysts:

SubstrateConditionsProductYieldScaleSource
Methyl iodide365 nm UV, flow reactorBicyclo[1.1.1]pentane iodide62%855 g
Benzyl iodide365 nm UV, THF solventBenzyl-BCP derivative68%10 g

Key advantages include no requirement for initiators or metal catalysts and compatibility with functional groups like esters and amines .

Cross-Coupling Reactions

The bromide participates in nickel-catalyzed Kumada couplings with Grignard reagents, enabling C-C bond formation:

Protocol :

  • Catalyst: NiCl₂(dme)/TMEDA (5 mol%)

  • Conditions: RT, 1 hour

  • Scope: Aryl, alkyl, and heteroaryl Grignard reagents

Grignard ReagentProductYieldApplication Example
PhMgBrBiphenyl-BCP hybrid78%NSAID analogue synthesis
MeMgClMethyl-BCP derivative65%Bioisostere for tert-butyl

This method facilitates late-stage functionalization of drug candidates .

Sulfonyl Group Transformations

The 4-(trifluoromethyl)phenylsulfonyl moiety enables nucleophilic displacements under basic conditions:

Reaction Pathway :

  • Deprotonation at bridgehead position (Bu₂Mg, −78°C)

  • Sulfonate elimination (PhSO₂Cl)

  • Strain-release cyclization

BaseElectrophileProductYieldNotes
Bu₂MgPhSO₂ClBicyclo[1.1.0]butane sulfonate77%Gram-scale synthesis
NaHMDSTsClCyclopropane derivative58%Requires −40°C quenching

This strategy provides access to strained intermediates for further functionalization .

Strain-Release Functionalization

The bicyclo[1.1.1]pentane core undergoes ring-opening upon radical initiation:

Mechanism :

  • UV excitation generates bridgehead diradical

  • Fragmentation to cyclopropane intermediate

  • Trapping with alkenes/alkynes

InitiatorTrapping AgentProductYieldApplication
UV (254 nm)StyreneCycloheptane derivative51%Natural product analogues
AIBNPhenylacetyleneBicyclo[3.2.0]heptane44%Rigid spacer synthesis

This reactivity enables topological diversification of pharmaceutical scaffolds .

Stability Under Synthetic Conditions

Critical stability data for process optimization:

ConditionTimeDegradationNotes
Aqueous HCl (1M)24 h<5%Stable in acidic media
KOH/EtOH (0.5M)2 h92%Rapid sulfonate elimination
100°C in DMF6 h15%Thermal decomposition observed

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex bicyclic structure that contributes to its reactivity and interaction with biological systems. Its molecular formula is C12H10BrF3O2SC_{12}H_{10}BrF_3O_2S, with a molecular weight of approximately 336.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane exhibit significant anticancer properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. In vitro studies demonstrate that these compounds can reduce cell proliferation in cancer cell lines, suggesting potential as therapeutic agents against various cancers .

Antibacterial and Antifungal Properties
The compound's sulfonyl group is known to enhance antibacterial activity. Studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth by interfering with folate synthesis pathways in bacteria . Additionally, there is emerging evidence that these compounds may possess antifungal properties, making them candidates for developing new antifungal therapies.

Materials Science

Polymer Chemistry
In materials science, the compound has been explored for its potential use in polymer synthesis. The unique structure allows it to act as a building block for creating functionalized polymers with specific properties, such as increased thermal stability and enhanced mechanical strength . These polymers could find applications in coatings, adhesives, and advanced composite materials.

Fluorinated Materials
Due to the presence of trifluoromethyl groups, this compound can be used in synthesizing fluorinated materials, which are known for their chemical resistance and low surface energy. Such materials are crucial in industries requiring high-performance coatings and surfaces .

Environmental Applications

Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals, particularly pesticides. Research has shown that fluorinated compounds can enhance the efficacy of pesticides by improving their stability and bioavailability in the environment . This application is particularly important in sustainable agriculture practices.

Environmental Monitoring
Additionally, the unique properties of this compound allow it to be used as a marker in environmental monitoring studies. Its stability under various environmental conditions makes it suitable for tracking pollution levels and studying the degradation of organic pollutants .

Case Study 1: Anticancer Research

A study investigating the anticancer effects of sulfonamide derivatives found that specific modifications to the bicyclic structure significantly enhanced cytotoxicity against breast cancer cells. The study concluded that further exploration into similar compounds could lead to new cancer therapies .

Case Study 2: Polymer Applications

Research on polymer composites incorporating trifluoromethyl-substituted units demonstrated improved thermal stability compared to traditional polymers. These findings suggest that such compounds could revolutionize material design in high-performance applications .

Mechanism of Action

The mechanism of action of 1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides rigidity, while the trifluoromethyl and sulfonyl groups enhance its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substitutions at the bicyclo[1.1.1]pentane core, sulfonyl/aryl groups, or halogenation patterns. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Bicyclo[1.1.1]pentane Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Solubility/Permeability Biological Activity/Applications Reference(s)
1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane 349.19 Br, SO₂-C₆H₄-CF₃ High aqueous solubility γ-Secretase inhibition (improved oral absorption)
1-Bromo-3-(3-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane 315.19 Br, SO₂-C₆H₄-F Moderate Synthetic intermediate; untested in vivo
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane 273.12 BrCH₂, 2,2-difluoro, C₆H₅ Low Building block for fluorinated drug candidates
1-(4-Bromophenyl)bicyclo[1.1.1]pentane 223.11 Br-C₆H₄ Low (hydrophobic) Material science applications
3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid 267.12 Br-C₆H₄, COOH Moderate (pH-dependent) Potential protease inhibitor scaffold
1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane 195.48 Br, ClCH₂ Low Cross-coupling reagent

Key Findings from Comparative Analysis

Bioisosteric Superiority :
The trifluoromethylphenyl sulfonyl group in this compound confers superior solubility (4-fold ↑ AUC in mice) and membrane permeability compared to fluorophenyl analogs like 1-bromo-3-(3-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane . This aligns with structure-activity relationship (SAR) studies showing that electron-withdrawing groups (e.g., CF₃) enhance solubility without compromising metabolic stability .

Halogenation Effects :
Bromine at the bicyclo[1.1.1]pentane core improves electrophilic reactivity for cross-coupling reactions compared to chlorinated derivatives (e.g., 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane) . However, brominated phenyl analogs (e.g., 1-(4-bromophenyl)bicyclo[1.1.1]pentane) exhibit reduced solubility due to increased hydrophobicity .

Carboxylic Acid Functionalization : The introduction of a carboxylic acid group (e.g., 3-(3-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid) increases polarity (predicted pKa ~4.79), making it suitable for ionic interactions in enzyme binding pockets .

Biological Activity

1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core, which is known for its ability to enhance the pharmacokinetic properties of drugs by improving solubility and permeability. The presence of the bromine atom and the trifluoromethyl group contributes to its biological activity by influencing lipophilicity and electronic properties.

Biological Activity Overview

Research indicates that compounds incorporating bicyclo[1.1.1]pentane motifs exhibit significant biological activities, particularly as enzyme inhibitors. The modification of traditional phenyl rings with this bicyclic structure has shown promise in enhancing drug-like properties.

The primary mechanism through which this compound exerts its effects may involve the inhibition of specific enzymes or receptors, similar to other compounds in its class. For instance, studies have demonstrated that modifications in the bicyclic structure can lead to improved interactions with γ-secretase, an enzyme implicated in Alzheimer's disease pathology .

Case Studies and Research Findings

Several studies highlight the biological potential of compounds related to this compound:

  • Study on γ-Secretase Inhibition : A study published in ACS Medicinal Chemistry Letters demonstrated that replacing traditional phenyl groups with bicyclo[1.1.1]pentane motifs resulted in potent γ-secretase inhibitors with improved oral bioavailability and metabolic stability . This suggests that similar modifications could enhance the efficacy of this compound.
  • Solubility and Permeability Enhancements : The introduction of the bicyclic structure has been shown to improve solubility characteristics significantly, which is crucial for drug formulation . This was evidenced by increased C(max) and AUC values in animal models when compared to traditional inhibitors.

Data Table: Biological Activity Summary

Activity Description
Enzyme Inhibition Potential γ-secretase inhibitor with significant improvements in bioavailability .
Solubility Enhanced aqueous solubility compared to conventional phenyl-based compounds .
Metabolic Stability Improved metabolic stability observed in pharmacokinetic studies .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesReference
Radical bromoalkylationRT, 2 h, one-pot75–90Scalable, high functional diversity
Dichlorocarbene insertionLow temp, multi-step50–65Compatible with aromatic sulfonyl groups

Basic: How is the structural integrity of this BCP derivative validated?

Methodological Answer:
X-ray crystallography is the gold standard for confirming the BCP scaffold’s geometry. NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for verifying substituent positions:

  • ¹H NMR : BCP bridgehead protons appear as singlets (δ ~3.5–4.0 ppm) due to symmetry .
  • ¹⁹F NMR : Trifluoromethyl groups show distinct quartets (δ ~-60 ppm) .
    Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and sulfonyl group presence (S=O stretch ~1350–1150 cm⁻¹) .

Advanced: How does the BCP motif enhance drug-like properties compared to aromatic bioisosteres?

Methodological Answer:
Replacing phenyl rings with BCP improves aqueous solubility and passive permeability by reducing aromatic ring count and polar surface area. In γ-secretase inhibitors, BCP substitution increased Cmax and AUC by ~4× in murine models compared to fluorophenyl analogs, attributed to enhanced solubility (logP reduction by ~1.5 units) and membrane permeability (PAMPA assay: +30% vs. phenyl) .

Q. Table 2: Physicochemical Property Comparison

PropertyPhenyl AnalogBCP DerivativeChange (%)Reference
Aqueous Solubility (μM)1248+300
LogP3.82.3-39
Metabolic Stability (t₁/₂)1.2 h3.5 h+192

Advanced: What reactivity patterns are observed in cross-coupling reactions involving the bromine substituent?

Methodological Answer:
The bromine atom at the BCP bridgehead acts as a versatile leaving group. Suzuki-Miyaura couplings with arylboronic acids proceed efficiently using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (80°C, 12 h). Yields range from 60–85%, depending on steric bulk of the coupling partner . SN2 substitutions with nucleophiles (e.g., amines, thiols) require polar aprotic solvents (DMF, DMSO) and elevated temperatures (70–100°C) .

Advanced: How do electronic effects of the trifluoromethyl group influence the BCP scaffold’s stability?

Methodological Answer:
Computational studies (B3LYP/6-311++G**) indicate that electron-withdrawing groups (e.g., -CF₃) increase the BCP core’s strain energy by 5–8 kcal/mol compared to electron-donating substituents. Hyperconjugation between the sulfonyl group and BCP framework stabilizes the transition state in nucleophilic substitutions, reducing activation energy by ~3 kcal/mol . Experimental kinetic data show a 2× faster hydrolysis rate for the trifluoromethyl derivative compared to methyl analogs .

Advanced: How are structure-activity relationships (SAR) optimized in BCP-based inhibitors?

Methodological Answer:
SAR studies focus on balancing steric bulk and electronic effects. For example:

  • Trifluoromethyl Group : Enhances metabolic stability (CYP3A4 inhibition reduced by 40%) but may reduce target binding affinity if steric clashes occur .
  • Sulfonyl Group : Hydrogen bonding with active-site residues (e.g., Lys or Arg) improves potency (IC₅₀ values ↓ by 10–50 nM) .

Q. Table 3: SAR Data for γ-Secretase Inhibition

CompoundIC₅₀ (nM)Solubility (μM)Permeability (×10⁻⁶ cm/s)
Phenyl analog (1)15128.2
BCP derivative (3)184810.7
BCP-CF₃ variant22359.5

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